1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry. The presence of a triazole ring fused with a quinazoline moiety, along with a piperidine ring, makes this compound structurally unique and potentially useful in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds such as triazole and quinazoline derivatives have been found to interact with a variety of enzymes and receptors . These interactions contribute to their broad-spectrum biological activities.
Mode of Action
It is known that triazole and quinazoline derivatives can bind with high affinity to multiple receptors, leading to various biological responses .
Biochemical Pathways
Compounds with similar structures, such as triazole and quinazoline derivatives, have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine typically involves multiple steps:
-
Formation of the Triazoloquinazoline Core:
Starting Materials: Anthranilic acid and 4-chlorobenzylamine.
Conditions: Typically carried out in the presence of a catalyst such as copper(I) iodide under reflux conditions.
-
Attachment of the Piperidine Ring:
Starting Materials: The triazoloquinazoline intermediate and 3-methylpiperidine.
Reaction: Nucleophilic substitution reaction to attach the piperidine ring to the triazoloquinazoline core.
Conditions: Conducted in an inert atmosphere, often using a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the triazole ring, altering its electronic properties.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, using reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or a radical initiator.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitubercular, antiviral, and anticancer activities due to its ability to interact with biological macromolecules.
Industry: Potential use in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
- 1-[3-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine
- 1-[3-(4-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine
Comparison:
- Structural Differences: Variations in the substituents on the aromatic rings (e.g., chlorine vs. bromine).
- Biological Activity: These structural differences can lead to variations in biological activity, such as differing affinities for molecular targets or varying degrees of potency in biological assays.
1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine stands out due to its specific substitution pattern, which may confer unique properties in terms of binding affinity and selectivity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c1-14-5-4-12-26(13-14)20-17-6-2-3-7-18(17)27-21(23-20)19(24-25-27)15-8-10-16(22)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCNVGUSMPKBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.